Differentiation via Patented GPR43 Agonist Scaffolds: Carboxylic Acid vs. Carbonitrile
This compound's carbonitrile group at the 3-position is a key differentiator from patented GPR43 agonists, which require a carboxylic acid or ester at the same position for target engagement [1]. While the core pyrrolidine scaffold is shared, the functional group is critical. A patent for substituted pyrrolidines as GPR43 agonists explicitly claims a vast array of compounds, but the pharmacophore necessitates a carboxylic acid or ester group on the pyrrolidine ring for binding [2]. The target compound, with its carbonitrile, is therefore excluded from this mechanism of action, making it a selective synthetic intermediate for programs targeting alternative pathways where the nitrile is essential .
| Evidence Dimension | Functional group at pyrrolidine 3-position required for GPR43 agonism |
|---|---|
| Target Compound Data | Carbonitrile (-CN) |
| Comparator Or Baseline | Carboxylic acid (-COOH) or ester (-COOR) group, as claimed in GPR43 agonist patents [2] |
| Quantified Difference | N/A; this is a qualitative, structural differentiator that precludes activity at GPR43. |
| Conditions | Analysis of patent claims and SAR (Structure-Activity Relationship) in GPR43 agonist patents. |
Why This Matters
This structural distinction confirms the compound is not a GPR43 agonist, guiding its procurement for projects where GPR43 activity must be avoided or for synthesizing analogs targeting other receptors like NK3.
- [1] Boehringer Ingelheim International GmbH. (2020). U.S. Patent No. US11072582B2. Substituted pyrrolidines as G-protein coupled receptor 43 agonists. View Source
- [2] Boehringer Ingelheim International GmbH. (2010). International Patent Application No. WO2011073150A1. Pyrrolidine carboxylic acid derivatives as agonists of g-protein coupled receptor 43 (gpr43), pharmaceutical composition and methods for use in treating metabolic disorders. View Source
